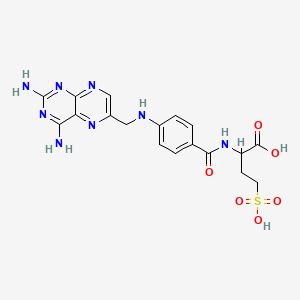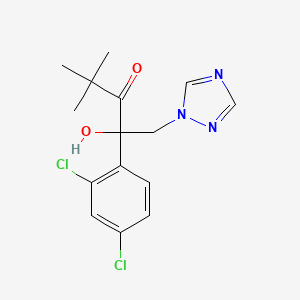
(R)-6-(4-Benzyloxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b(1,3)oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-(4-Benzyloxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b(1,3)oxazine) is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]oxazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(4-Benzyloxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b(1,3)oxazine) typically involves multi-step organic reactions. The key steps may include:
Formation of the imidazo[2,1-b][1,3]oxazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitro group: Nitration reactions using reagents like nitric acid or nitrating mixtures.
Benzyloxy group attachment: This can be done through etherification reactions using benzyl alcohol derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazo[2,1-b][1,3]oxazines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel compounds: Used as a building block for the synthesis of other complex molecules.
Biology
Biological assays: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug development: Investigated for its potential as a therapeutic agent in various diseases.
Industry
Material science:
Mecanismo De Acción
The mechanism of action of ®-6-(4-Benzyloxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b(1,3)oxazine) would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of biological pathways. The nitro group could play a role in redox reactions, while the benzyloxy groups may influence binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[2,1-b][1,3]oxazines: Other compounds in this class with different substituents.
Nitroimidazoles: Compounds with a nitro group on an imidazole ring.
Uniqueness
Structural features: The presence of both benzyloxy groups and a nitro group in the same molecule.
Biological activity: Potential unique interactions with biological targets due to its specific structure.
Propiedades
Número CAS |
187235-58-1 |
|---|---|
Fórmula molecular |
C20H19N3O5 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
(6R)-2-nitro-6-[(4-phenylmethoxyphenyl)methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C20H19N3O5/c24-23(25)19-11-22-10-18(14-28-20(22)21-19)27-13-16-6-8-17(9-7-16)26-12-15-4-2-1-3-5-15/h1-9,11,18H,10,12-14H2/t18-/m1/s1 |
Clave InChI |
UUWGSZMZJOZWCU-GOSISDBHSA-N |
SMILES isomérico |
C1[C@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
SMILES canónico |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


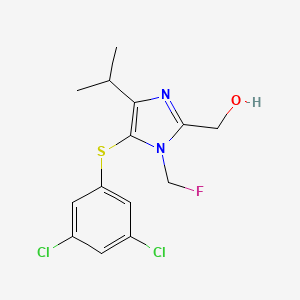
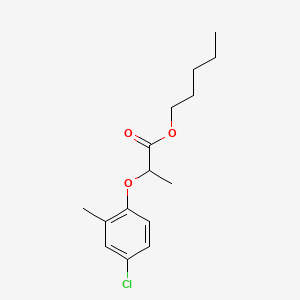
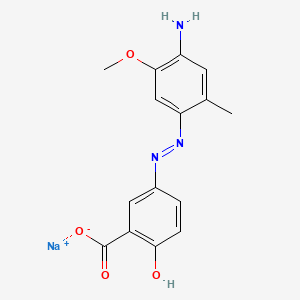
![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
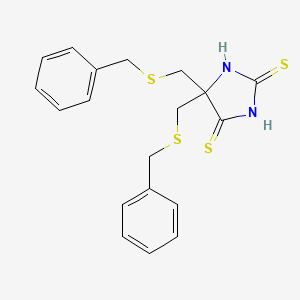
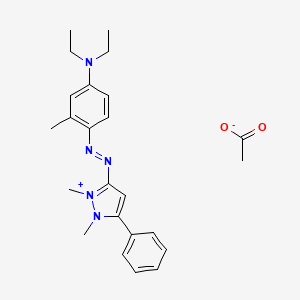
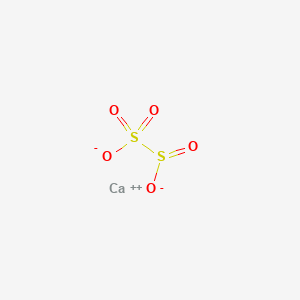
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
